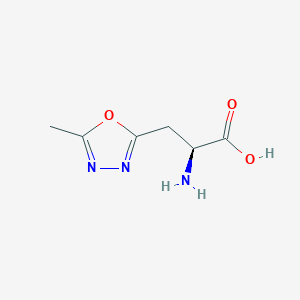

(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid

CAS No.: 1565144-97-9

Cat. No.: VC7454279

Molecular Formula: C6H9N3O3

Molecular Weight: 171.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1565144-97-9 |

|---|---|

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.156 |

| IUPAC Name | (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H9N3O3/c1-3-8-9-5(12-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | FZSGYZBRDCZOAS-BYPYZUCNSA-N |

| SMILES | CC1=NN=C(O1)CC(C(=O)O)N |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features an L-configuration α-amino acid backbone ((2S)-stereochemistry) conjugated to a 5-methyl-1,3,4-oxadiazole moiety at the β-carbon (Figure 1). The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl substituent at the 5-position .

Table 1: Core structural identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

| Molecular Formula | C₆H₉N₃O₃ | |

| Molecular Weight | 171.16 g/mol | |

| CAS Registry Number | 1565144-97-9 |

The stereochemical integrity of the α-carbon is critical for biological interactions, as demonstrated in studies of analogous chiral amino acid derivatives .

Physicochemical Properties

Applications in Drug Discovery

Building Block for Hybrid Molecules

The compound’s dual functionality (amino acid + heterocycle) enables its use in combinatorial libraries targeting:

-

Peptidomimetics: Replacement of peptide bonds with oxadiazole rings to enhance metabolic stability .

-

Metal chelators: Coordination of transition metals via oxadiazole nitrogen atoms for catalytic or diagnostic applications .

Table 3: Commercial availability

| Supplier | Catalog Number | Purity Grade |

|---|---|---|

| American Elements | OMXX-282497-01 | Research |

| VulcanChem | VC7454279 | Research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume